4-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)-4-oxobutanoic acid
Description
BenchChem offers high-quality 4-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[5-(2-methylpyrazol-3-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-24-16(6-7-22-24)15-11-17(25(23-15)18(26)4-5-19(27)28)12-2-3-13-14(10-12)21-9-8-20-13/h2-3,6-10,17H,4-5,11H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHJWJTZARLTKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)-4-oxobutanoic acid is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoxaline moiety, which is known for its diverse biological activities. Its molecular formula is , and it has a molecular weight of approximately 316.33 g/mol. The presence of the bipyrazole and oxobutanoic acid components contributes to its pharmacological properties.
Research indicates that quinoxaline derivatives often exhibit their biological effects through several mechanisms:
- Antiviral Activity : Quinoxaline derivatives have been shown to possess antiviral properties. For instance, compounds with similar structures have demonstrated efficacy against viruses such as Herpes simplex virus and Hepatitis B virus by inhibiting viral replication and entry into host cells .
- Antitumor Activity : The structural features of quinoxaline compounds allow them to interact with various cellular targets involved in cancer proliferation. Studies suggest that these compounds can inhibit specific kinases associated with tumor growth .
- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production .
Biological Activity Data
The following table summarizes key findings related to the biological activity of similar quinoxaline derivatives:
Case Studies
Several studies have explored the biological activity of quinoxaline derivatives:
- Antiviral Efficacy : A study evaluated various quinoxaline derivatives for their antiviral activity against Herpes simplex virus (HSV). The most potent compound reduced plaque formation significantly at low concentrations, suggesting that structural modifications could enhance antiviral efficacy .
- Cancer Research : In another investigation focusing on cancer treatment, a series of quinoxaline-based compounds were synthesized and tested for their ability to inhibit FGFR1 kinase activity. The results indicated promising antitumor effects, warranting further exploration into their therapeutic potential .
- Inflammation Studies : A recent study assessed the anti-inflammatory properties of quinoxaline derivatives in vitro and in vivo models. The findings highlighted the ability of these compounds to reduce inflammatory markers and improve outcomes in models of chronic inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
